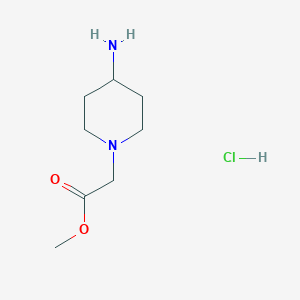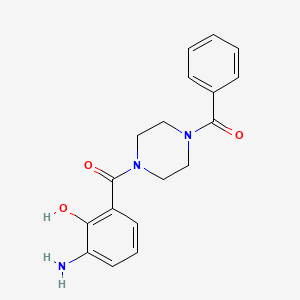
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine is an organic compound that features a furan ring, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 2-furylcarbinol with a chiral amine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired enantiomeric purity. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction can produce furyl alcohols.
Scientific Research Applications
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(Furan-2-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic reactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanamine: Similar structure but lacks the methyl group.
2-Furylpropylamine: Similar structure but with a different substitution pattern.
Uniqueness
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S)-1-(furan-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
InChI Key |
PXVNXKHDHZIQNP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CO1)N |
Canonical SMILES |
CC(C)C(C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-12-phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B1507284.png)


![1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine]](/img/structure/B1507294.png)

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)

![N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1507343.png)





![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
